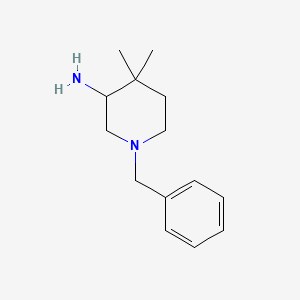
1-Benzyl-4,4-dimethylpiperidin-3-amine
Cat. No. B8811433
M. Wt: 218.34 g/mol
InChI Key: PJHDTNJPMKQDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08329699B2
Procedure details


To a solution of (Z)-1-benzyl-4,4-dimethylpiperidine-2,3,6-trione 3-oxime (490 mg, 1.88 mmol) in THF (5 mL) at 0° C. was slowly added LiAlH4 (1.0M in THF, 9.4 mL, 9.4 mmol). After the addition, the reaction mixture was warmed to room temperature and stirred for 2 h then heated at 60° C. overnight. The reaction mixture was cooled to 0° C. and carefully quenched by portionwise addition of solid Na2SO4.10H2O until gas evolution had ceased. The mixture was diluted with EtOAc and stirred vigorously at room temperature for 1 h then filtered, rinsing with EtOAc and MeOH. The filtrate was concentrated and the residue was purified by SiO2 chromatography (0% to 10% MeOH/CH2Cl2 (0.5% NH4OH)) to afford 210 mg (51%) of 1-benzyl-4,4-dimethylpiperidin-3-amine as a red oil.
Quantity
490 mg
Type
reactant
Reaction Step One



Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:13](=O)[CH2:12][C:11]([CH3:16])([CH3:15])/[C:10](=[N:17]/O)/[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH3:15])([CH3:16])[CH:10]([NH2:17])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
490 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(\C(\C(CC1=O)(C)C)=N/O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
9.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then heated at 60° C. overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched by portionwise addition of solid Na2SO4.10H2O until gas evolution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with EtOAc
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred vigorously at room temperature for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing with EtOAc and MeOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by SiO2 chromatography (0% to 10% MeOH/CH2Cl2 (0.5% NH4OH))
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)(C)C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 210 mg | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
